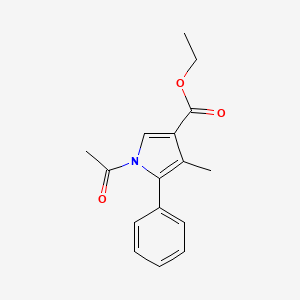

ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate

描述

Ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with aniline in the presence of a catalyst such as acetic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

化学反应分析

Types of Reactions

Ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylates, while substitution reactions can introduce various functional groups onto the pyrrole ring.

科学研究应用

Biological Activities

Ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of pyrrole compounds exhibit a range of biological activities, including antibacterial and antifungal effects.

Antimicrobial Properties

A study synthesized several pyrrole derivatives, including this compound, and evaluated their antimicrobial activity against various bacterial and fungal strains. The results demonstrated that these compounds showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| This compound | 15 | 12 |

| Other Pyrrole Derivative A | 18 | 14 |

| Other Pyrrole Derivative B | 20 | 16 |

Synthetic Utility

The synthesis of this compound is achieved through various chemical reactions, including the Knorr reaction and Vilsmeier–Haack formylation. These synthetic pathways not only contribute to the production of this specific compound but also facilitate the development of other pyrrole derivatives with enhanced biological activities.

Synthetic Pathway Overview

The synthesis typically involves:

- Formation of Pyrrole Ring : Using acetylacetone and phenyl hydrazine.

- Carboxylation : Introducing carboxylic acid functionalities through appropriate reagents.

- Esterification : Converting carboxylic acids to esters using alcohols under acidic conditions.

This versatility in synthesis allows for the modification of the pyrrole structure to tailor its properties for specific applications .

Potential Industrial Applications

Beyond its pharmaceutical applications, this compound may have potential uses in materials science due to its unique chemical structure. Pyrroles are known for their stability and electronic properties, which could be advantageous in developing organic electronic materials.

Applications in Organic Electronics

Pyrrole derivatives are being explored for use in:

- Conductive Polymers : Due to their ability to conduct electricity, they can be utilized in organic light-emitting diodes (OLEDs) and organic solar cells.

- Sensors : Their chemical reactivity can be harnessed to develop sensors for detecting environmental pollutants or biological markers.

作用机制

The mechanism of action of ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may modulate ion channels or interact with enzymes, affecting various cellular pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

Ethyl 1H-indole-3-carboxylate: Another heterocyclic compound with a similar structure but different biological activities.

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: A related compound with different functional groups and properties.

Uniqueness

Ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

生物活性

Ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate (CAS Number: 222403-54-5) is a compound belonging to the pyrrole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a pyrrole ring with various functional groups that contribute to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds within the pyrrole class, including this compound, exhibit notable antimicrobial properties. A study evaluated the antimicrobial activity of various pyrrole derivatives against different bacterial strains. The results are summarized in the following table:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

| Control (Ciprofloxacin) | Staphylococcus aureus | 20 |

| Control (Ciprofloxacin) | Escherichia coli | 18 |

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Antiviral Activity

The antiviral potential of this compound has also been explored. In vitro studies revealed that derivatives of pyrrole exhibited activity against various viruses, including herpes simplex virus (HSV) and vesicular stomatitis virus (VSV). The following table summarizes antiviral activities observed in related studies:

| Compound | Virus Type | EC50 (µg/mL) | Selective Index |

|---|---|---|---|

| This compound | HSV | 15 | >10 |

| Related Pyrrole Derivative | VSV | 10 | >20 |

These findings suggest that the compound may inhibit viral replication and could be further investigated for therapeutic applications .

The mechanism by which this compound exerts its biological effects is believed to involve modulation of ion channels and interaction with specific enzymes. Such interactions can affect cellular signaling pathways, leading to alterations in cell function and viability .

Case Study: Antimicrobial Efficacy

In a recent study conducted on a series of pyrrole derivatives, including this compound, researchers synthesized multiple compounds and evaluated their antimicrobial efficacy. The study found that modifications to the pyrrole structure significantly impacted the antimicrobial potency. For instance, introducing electron-withdrawing groups enhanced activity against resistant bacterial strains .

Case Study: Antiviral Screening

Another investigation focused on the antiviral properties of pyrrole derivatives against HSV and VSV. The study utilized Vero cells infected with these viruses to assess the therapeutic index of various compounds. This compound was among those tested, showing promising results in reducing viral titers .

常见问题

Basic Questions

Q. What are the common synthetic routes for ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate?

Methodological Answer:

- Multi-component one-pot reactions are widely employed, utilizing precursors such as aniline derivatives, acetylenedicarboxylates, and aldehydes. For example, a three-component reaction involving aniline, diethyl acetylenedicarboxylate, and substituted aldehydes can yield pyrrole derivatives .

- Esterification and acetylation steps are critical for introducing functional groups. Ethyl 3-methyl-1H-pyrrole-2-carboxylate can react with acyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under basic conditions to form acetylated derivatives .

- Key parameters : Solvent choice (e.g., DMF or ethanol), temperature (reflux conditions), and catalysts (e.g., Lewis acids) influence yield and purity.

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light. Avoid incompatible materials (e.g., strong oxidizers) .

- Handling : Use PPE (gloves, lab coat) and work in a fume hood. In case of spills, absorb with inert material (e.g., vermiculite) and dispose following hazardous waste protocols .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps .

- Solvent effects : Compare polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) for solubility and reaction kinetics.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

Methodological Answer:

- Twinned data : Use SHELXL for refinement with the

TWINandBASFcommands to model overlapping lattices . - Disorder modeling : Apply restraints (e.g.,

SIMU,DELU) in SHELX to handle flexible acetyl or phenyl groups . - Validation tools : Cross-check with Mercury CSD for packing similarity and void analysis .

Q. How do hydrogen bonding patterns influence the crystal packing of this compound?

Methodological Answer:

- Graph set analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., motifs) and identify supramolecular synthons .

- DFT calculations : Compare experimental (X-ray) vs. computed H-bond lengths/angles to assess packing energetics .

- Impact on properties : Strong H-bond networks may correlate with thermal stability or solubility .

Q. How can computational methods like DFT be used to predict the reactivity of this compound?

Methodological Answer:

- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites. For example, the pyrrole N-atom may show high values .

- Transition state modeling : Use Gaussian or ORCA to simulate reaction pathways (e.g., acetylation kinetics) .

- Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine computational models .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data across studies?

Methodological Answer:

- Data triangulation : Cross-validate NMR/X-ray results with alternative techniques (e.g., IR, Raman) .

- Sample purity : Re-crystallize or chromatograph the compound to rule out impurities affecting spectral peaks .

- Software consistency : Ensure all studies use the same refinement parameters (e.g., SHELXL ADPs) for crystallographic comparisons .

属性

IUPAC Name |

ethyl 1-acetyl-4-methyl-5-phenylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-4-20-16(19)14-10-17(12(3)18)15(11(14)2)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRRYGZLBVFJJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=C1C)C2=CC=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。